1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
Azetidines are fascinating four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The properties of azetidines are driven by a ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult-to-handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis and Biological Activity
1-acetyl-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a compound that can be analyzed in the context of its synthesis methods, derived analogs, and biological activity based on available research. Although the specific compound is not directly mentioned, related research provides insights into the general field of study involving azetidine derivatives and their applications.
Synthesis and Antimicrobial Activity : Research involving azetidine derivatives has shown that these compounds can be synthesized through various methods and have been tested for their antimicrobial activities. For example, the synthesis of some new pyrimidine-azetidinone analogues has been explored, which exhibited antimicrobial and antitubercular activities against several bacterial and fungal strains, as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This suggests the potential of azetidine derivatives in designing new antibacterial and antituberculosis compounds.
Antiviral Properties : Azetidine derivatives have also been studied for their potential in antiviral therapies. Novel approaches for designing prodrugs of antiviral agents, such as 3'-azido-2',3'-dideoxythymidine (AZT), have been explored to enhance their activity and improve pharmacokinetic properties. These studies include derivatization at the 5'-O position of AZT to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties to increase plasma half-life (Parang et al., 2000).
Chemical Characterisation and Biological Activity : The chemical characterisation of azetidine derivatives and their biological activity, including cytotoxic effects, has been a subject of interest. For instance, new diheteroaryl thienothiophene derivatives have been synthesized and characterized, indicating the diverse chemical structures that can be obtained and potentially explored for various biological activities (Mabkhot et al., 2011).
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .
Mechanism of Action
Target of Action
Similar compounds with azetidine and aziridine structures have been found to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
It’s known that aziridines and azetidines can undergo anionic and cationic ring-opening polymerization . This process could potentially lead to interactions with its targets and result in changes at the molecular level.
Biochemical Pathways
The polymerization of ring-strained nitrogen-containing monomers like aziridines and azetidines can lead to the production of polymers with various structures . These polymers could potentially interact with various biochemical pathways, leading to downstream effects.
Result of Action
The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection . These applications suggest that the compound could have a broad range of molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the polymerization process of aziridines and azetidines , and thus the action of the compound.
Properties
IUPAC Name |
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(5-3-11)22(15,20)21/h2-5,12H,6-9H2,1H3,(H,16,19)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDBRXDGXASCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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